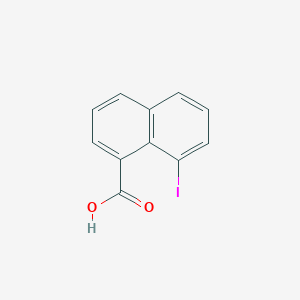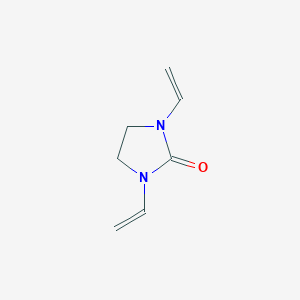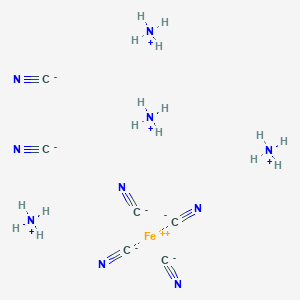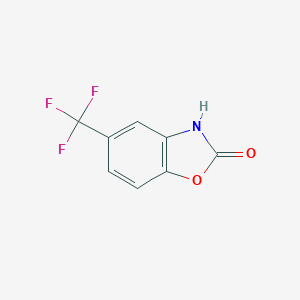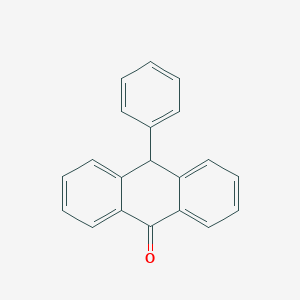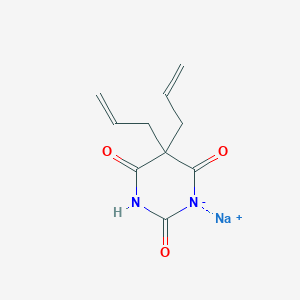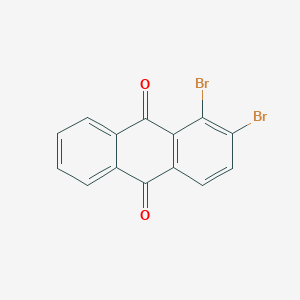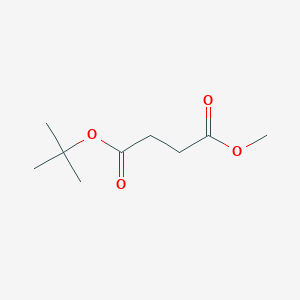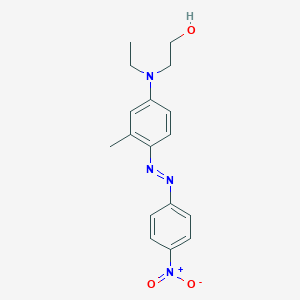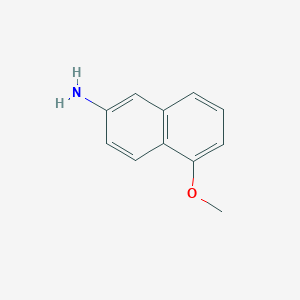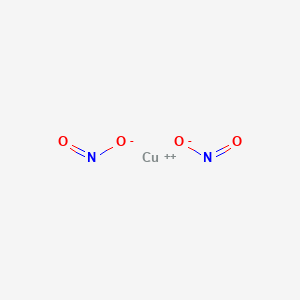
Cupric nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cupric nitrite is an inorganic compound with the chemical formula Cu(NO₂)₂. It is a copper salt of nitrous acid and is known for its role in various chemical reactions, particularly in the field of catalysis and environmental chemistry. This compound is typically found in the form of blue or greenish-blue crystals and is soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cupric nitrite can be synthesized through several methods. One common method involves the reaction of copper metal or copper oxide with nitric acid, followed by the addition of sodium nitrite. The reaction can be represented as follows: [ \text{Cu} + 2 \text{HNO₃} \rightarrow \text{Cu(NO₃)₂} + \text{H₂O} + \text{NO₂} ] [ \text{Cu(NO₃)₂} + 2 \text{NaNO₂} \rightarrow \text{Cu(NO₂)₂} + 2 \text{NaNO₃} ]
Industrial Production Methods
In industrial settings, copper nitrite is often produced by treating copper metal with a mixture of nitric acid and sodium nitrite under controlled conditions. The reaction is typically carried out in a reactor where the temperature and pH are carefully monitored to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
Cupric nitrite undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to copper nitrate in the presence of strong oxidizing agents.
Reduction: It can be reduced to copper metal or copper(I) compounds using reducing agents.
Substitution: this compound can participate in substitution reactions where the nitrite group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines.
Major Products Formed
Oxidation: Copper nitrate (Cu(NO₃)₂)
Reduction: Copper metal (Cu) or copper(I) compounds (Cu₂O)
Substitution: Various copper complexes depending on the substituting ligand.
Applications De Recherche Scientifique
Cupric nitrite has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its role in enzymatic reactions, particularly in the nitrogen cycle.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Used in the production of dyes, pigments, and as a corrosion inhibitor.
Mécanisme D'action
Cupric nitrite exerts its effects through various mechanisms, depending on the context of its use. In catalytic reactions, copper nitrite acts as an electron transfer agent, facilitating
Propriétés
Numéro CAS |
14984-71-5 |
|---|---|
Formule moléculaire |
CuN2O4 |
Poids moléculaire |
155.56 g/mol |
Nom IUPAC |
copper;dinitrite |
InChI |
InChI=1S/Cu.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |
Clé InChI |
XNEQAVYOCNWYNZ-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Cu+2] |
SMILES canonique |
N(=O)[O-].N(=O)[O-].[Cu+2] |
| 14984-71-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


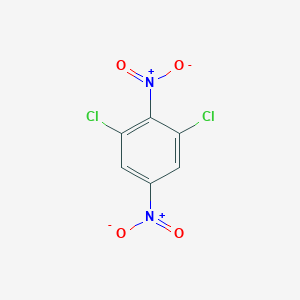

![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)
